molecular formula C18H12N2O2S2 B12212971 3-(2-Furylmethyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(2-Furylmethyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12212971
M. Wt: 352.4 g/mol
InChI Key: IBKPXFLKWHOZRL-GDNBJRDFSA-N
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Description

3-(2-Furylmethyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core. Compounds with this structure are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furylmethyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-furylmethylamine with 8-quinolinecarboxaldehyde in the presence of a thioamide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions may target the quinoline moiety, potentially converting it to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Furylmethyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, this compound is investigated for its potential antimicrobial and anticancer activities. Studies have shown that similar thiazolidinone derivatives can inhibit the growth of certain bacteria and cancer cell lines.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers are exploring its use as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Furylmethyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes critical for bacterial cell wall synthesis or interfere with DNA replication in cancer cells. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Furylmethyl)-2-thioxo-1,3-thiazolidin-4-one: Lacks the quinoline moiety but shares the thiazolidinone core.

    5-(8-Quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but without the furylmethyl group.

Uniqueness

3-(2-Furylmethyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both the furylmethyl and quinoline groups, which may confer enhanced biological activity compared to its simpler analogs.

Properties

Molecular Formula

C18H12N2O2S2

Molecular Weight

352.4 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H12N2O2S2/c21-17-15(24-18(23)20(17)11-14-7-3-9-22-14)10-13-5-1-4-12-6-2-8-19-16(12)13/h1-10H,11H2/b15-10-

InChI Key

IBKPXFLKWHOZRL-GDNBJRDFSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N=CC=C2

Origin of Product

United States

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